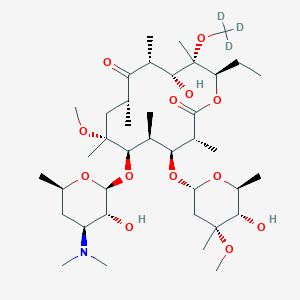
12-O-Methyl Clarithromycin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-O-Methyl Clarithromycin-d3: is a deuterium-labeled analogue of 12-O-Methyl Clarithromycin, a methylated impurity of the semi-synthetic macrolide antibiotic Clarithromycin . This compound is primarily used in scientific research, particularly in the fields of proteomics and pharmacokinetics . The molecular formula of this compound is C39H68D3NO13, and it has a molecular weight of 765.00 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-O-Methyl Clarithromycin-d3 involves the methylation of Clarithromycin, followed by the incorporation of deuterium atoms. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in the public domain. the general approach involves the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .
Industrial Production Methods: Industrial production of this compound is typically carried out in specialized facilities equipped to handle stable isotope-labeled compounds. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 12-O-Methyl Clarithromycin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 12-O-Methyl Clarithromycin-d3 is used as a reference standard for the analysis of Clarithromycin and its metabolites. It is also used in studies involving the synthesis and characterization of macrolide antibiotics .
Biology: In biology, this compound is used to study the uptake and metabolism of Clarithromycin in various cell types. It helps in understanding the pharmacokinetics and pharmacodynamics of Clarithromycin.
Medicine: In medicine, this compound is used in research to develop new formulations and delivery methods for Clarithromycin. It is also used in studies investigating the efficacy and safety of Clarithromycin in treating bacterial infections.
Mecanismo De Acción
The mechanism of action of 12-O-Methyl Clarithromycin-d3 is similar to that of Clarithromycin. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby blocking the translocation of peptides during translation. This action results in the inhibition of bacterial growth and replication . The molecular targets include the bacterial ribosome and various enzymes involved in protein synthesis .
Comparación Con Compuestos Similares
Clarithromycin: The parent compound, widely used as an antibiotic.
Azithromycin: Another macrolide antibiotic with a similar mechanism of action.
Erythromycin: The precursor to Clarithromycin, with a similar structure and function.
Uniqueness: 12-O-Methyl Clarithromycin-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in biological systems, making it a valuable tool in pharmacokinetic and pharmacodynamic studies .
Propiedades
Fórmula molecular |
C39H71NO13 |
|---|---|
Peso molecular |
765.0 g/mol |
Nombre IUPAC |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-13-(trideuteriomethoxy)-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C39H71NO13/c1-16-27-39(10,48-15)32(43)22(4)29(41)20(2)18-38(9,47-14)34(53-36-30(42)26(40(11)12)17-21(3)49-36)23(5)31(24(6)35(45)51-27)52-28-19-37(8,46-13)33(44)25(7)50-28/h20-28,30-34,36,42-44H,16-19H2,1-15H3/t20-,21-,22+,23+,24-,25+,26+,27-,28+,30-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1/i15D3 |
Clave InChI |
ZABLXHVYLJLDOX-HEGODINNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])O[C@@]1([C@H](OC(=O)[C@@H]([C@H]([C@@H]([C@H]([C@](C[C@H](C(=O)[C@@H]([C@H]1O)C)C)(C)OC)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)CC)C |
SMILES canónico |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


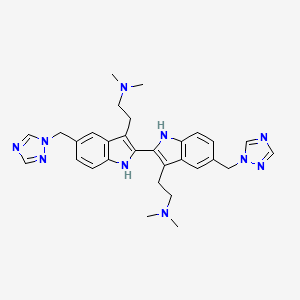

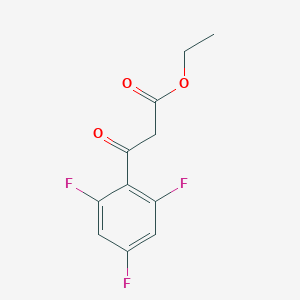
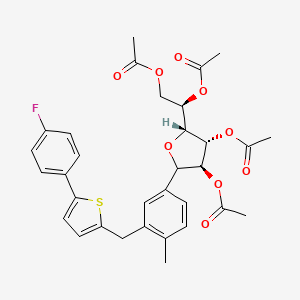
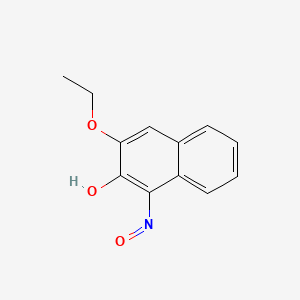
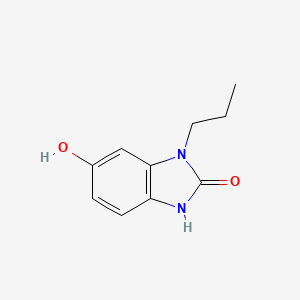
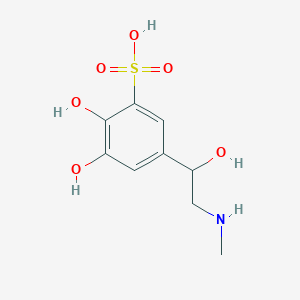
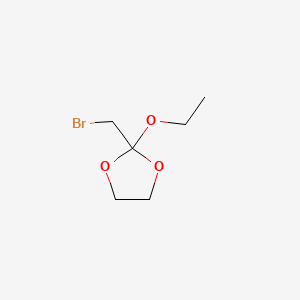

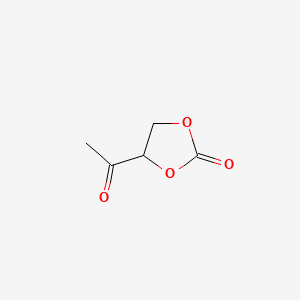
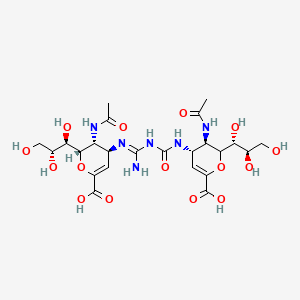
![(5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt](/img/structure/B13838960.png)
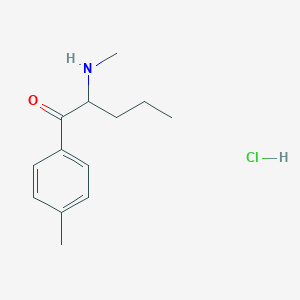
![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-8-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine](/img/structure/B13838969.png)
